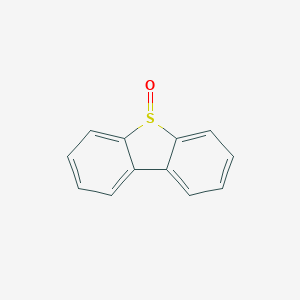

Dibenzothiophene 5-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

dibenzothiophene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDPCAMPVQYGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074422 | |

| Record name | Dibenzothiopene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-23-6 | |

| Record name | Dibenzothiophene sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene 5-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiopene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZOTHIOPHENE 5-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J64H8M52D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Dibenzothiophene 5-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzothiophene (B1670422) 5-oxide (DBTO) is a sulfur-containing heterocyclic compound that serves as a key intermediate in both environmental and synthetic chemical processes. This guide provides a comprehensive overview of its fundamental properties, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols for its preparation and purification are provided, alongside a discussion of its known metabolic pathways. This document aims to be a valuable resource for researchers in organic synthesis, environmental science, and drug development.

Chemical and Physical Properties

Dibenzothiophene 5-oxide is a stable, solid organic compound. Its core structure consists of a dibenzothiophene scaffold with a single oxygen atom double-bonded to the sulfur atom.

General Properties

| Property | Value | Reference |

| CAS Number | 1013-23-6 | [1][2] |

| Molecular Formula | C₁₂H₈OS | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Appearance | Solid | [3] |

| InChI | InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | [1][4] |

| InChIKey | NGDPCAMPVQYGCW-UHFFFAOYSA-N | [1][4] |

| SMILES | O=S1c2ccccc2-c2ccccc21 | [1] |

Physical Properties

| Property | Value | Reference |

| Boiling Point | 400.8 °C at 760 mmHg | Cheméo |

| Density | 1.41 g/cm³ | Cheméo |

| Enthalpy of Fusion (ΔfusH°) | 22.69 kJ/mol (Joback Calculated) | [5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 137.41 kJ/mol (Joback Calculated) | [5] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 62.22 kJ/mol (Joback Calculated) | [5] |

Spectroscopic Data

NMR Spectroscopy

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum of dibenzothiophene 5-oxide in chloroform-d (B32938) exhibits characteristic signals in the aromatic region.[4][6][7]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.97 - 7.99 | m | 2H | Ar-H |

| 7.79 - 7.81 | m | 2H | Ar-H |

| 7.57 - 7.61 | m | 2H | Ar-H |

| 7.48 - 7.51 | m | 2H | Ar-H |

¹³C NMR (126 MHz, CDCl₃): The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.[8]

| Chemical Shift (ppm) | Assignment |

| 145.29 | Quaternary Ar-C |

| 137.20 | Quaternary Ar-C |

| 132.65 | Ar-C |

| 129.65 | Ar-C |

| 127.64 | Ar-C |

| 122.02 | Ar-C |

Mass Spectrometry

The electron ionization (EI) mass spectrum of dibenzothiophene 5-oxide shows a prominent molecular ion peak and characteristic fragmentation patterns.[9][10]

| m/z | Relative Intensity | Assignment |

| 200 | High | [M]⁺ |

| 184 | Moderate | [M-O]⁺ |

| 171 | Moderate | [M-CHO]⁺ |

| 152 | Low | [M-S]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of dibenzothiophene 5-oxide is characterized by strong absorptions corresponding to the S=O stretching vibration.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1050 | S=O stretch |

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of dibenzothiophene 5-oxide in various solvents shows characteristic absorption bands in the ultraviolet region. Specific absorption maxima can vary depending on the solvent used.[11][12]

Synthesis and Purification

Dibenzothiophene 5-oxide is typically synthesized by the oxidation of dibenzothiophene. Several methods for its purification have been reported, including column chromatography and preparative thin-layer chromatography.

Synthesis by Oxidation of Dibenzothiophene

A common method for the preparation of dibenzothiophene 5-oxide involves the oxidation of dibenzothiophene using an oxidizing agent in an appropriate solvent.

Experimental Protocol:

-

Materials: Dibenzothiophene, oxidizing agent (e.g., m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide), solvent (e.g., dichloromethane (B109758) or acetic acid).

-

Procedure:

-

Dissolve dibenzothiophene in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the cooled solution with stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium sulfite (B76179) solution to destroy excess peroxide).

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.[3]

-

Purification

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) is commonly used, with the ratio adjusted to achieve optimal separation (e.g., 2:1 n-hexane/EtOAc).[3]

-

Procedure:

-

Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column.

-

Dissolve the crude dibenzothiophene 5-oxide in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified dibenzothiophene 5-oxide.[3][13]

-

Preparative Thin-Layer Chromatography (PTLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 2:1).[3]

-

Procedure:

-

Apply a concentrated solution of the crude product as a band onto a preparative TLC plate.

-

Develop the plate in a chamber containing the mobile phase.

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to the desired product from the plate.

-

Extract the product from the silica gel using a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Filter to remove the silica gel and evaporate the solvent to obtain the purified product.[3]

-

Reactivity and Applications

Dibenzothiophene 5-oxide is a versatile intermediate in organic synthesis, particularly for the preparation of substituted dibenzothiophenes.[14]

Synthesis of 4-Substituted Dibenzothiophenes

A one-pot cascade reaction starting from dibenzothiophene 5-oxide allows for the synthesis of various 4-substituted dibenzothiophene derivatives. This process involves a sulfoxide-directed C-H metalation/boration, followed by a reduction and Suzuki coupling.[14]

Biological Activity and Metabolism

Information regarding the biological activity of dibenzothiophene 5-oxide in the context of drug development is limited in publicly available literature. There is a notable absence of data on its in vitro activity, cytotoxicity, and effects on mammalian signaling pathways.

Microbial Metabolism

Dibenzothiophene 5-oxide is a known intermediate in the microbial degradation of dibenzothiophene, a common sulfur-containing pollutant in fossil fuels. Certain bacteria, such as Rhodococcus species, can metabolize dibenzothiophene through a sulfur-specific pathway where the sulfur atom is sequentially oxidized.[15][16]

Mammalian Metabolism and Toxicology

Conclusion

Dibenzothiophene 5-oxide is a well-characterized compound with established physical, chemical, and spectral properties. Its synthesis and purification are achievable through standard laboratory techniques, and its reactivity makes it a useful building block in organic synthesis. While its role in microbial metabolism is understood, a significant knowledge gap exists regarding its biological activity and toxicology in mammals. Further research in these areas is warranted to fully assess its potential applications and risks, particularly for the drug development community.

References

- 1. Dibenzothiophene sulfoxide | C12H8OS | CID 13898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. Dibenzothiophene-5-oxide(1013-23-6) 1H NMR spectrum [chemicalbook.com]

- 5. Dibenzothiophene, 5-oxide (CAS 1013-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. orgsyn.org [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Dibenzothiophene, 5-oxide [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. web.uvic.ca [web.uvic.ca]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Metabolism of dibenzothiophene by a Beijerinckia species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dibenzothiophene, 3-nitro-, 5-oxide | CAS#:68925-98-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of Dibenzothiophene 5-oxide

For Researchers, Scientists, and Drug Development Professionals

Dibenzothiophene (B1670422) 5-oxide and its derivatives are of significant interest across various scientific disciplines, including pharmaceutical sciences, materials chemistry, and chemical biology.[1][2] Their utility as precursors for generating atomic oxygen upon UV irradiation makes them valuable tools for applications such as DNA cleavage.[1][2] Furthermore, the activation of the S-O bond allows for the synthesis of a diverse range of functionalized dibenzothiophenes.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to Dibenzothiophene 5-oxide, with detailed experimental protocols and comparative data.

Synthetic Methodologies

The synthesis of Dibenzothiophene 5-oxide is predominantly achieved through two main strategies: the direct oxidation of dibenzothiophene and a more recent approach involving a Suzuki-Miyaura coupling followed by intramolecular cyclization.

Oxidation of Dibenzothiophene

The most conventional method for preparing Dibenzothiophene 5-oxide is the direct oxidation of dibenzothiophene. This approach is favored for its simplicity and the availability of the starting material. A variety of oxidizing agents and catalytic systems can be employed, each with its own set of advantages and reaction conditions.

-

Peroxy Acids: meta-Chloroperbenzoic acid (mCPBA) is a widely used and effective reagent for this transformation.

-

Hydrogen Peroxide: Often used in conjunction with a catalyst, hydrogen peroxide offers a greener alternative. Catalysts can include metal oxides like NbVOx.[3]

-

Molecular Oxygen: This method typically requires a catalyst and sometimes a sacrificial agent to facilitate the oxidation.[4]

-

Vanadium-based Catalysts: Nanofibrous oxidovanadium(IV) catalysts have been shown to be effective, with selectivity for the sulfoxide (B87167) or sulfone being tunable by adjusting reaction parameters.[5]

The selectivity of the oxidation reaction is a critical factor. Over-oxidation can lead to the formation of the corresponding sulfone (Dibenzothiophene 5,5-dioxide). Reaction conditions such as temperature, reactant concentration, and the choice of oxidant and catalyst can be modulated to favor the formation of the desired sulfoxide. For instance, lower temperatures and higher concentrations of dibenzothiophene tend to favor the formation of the sulfoxide.[5]

Table 1: Comparison of Oxidation Methods for Dibenzothiophene

| Oxidant/Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |

| mCPBA | 3-methyldibenzothiophene (B47823) 5-oxide | Room Temp | 12 | 83 | Further oxidation to sulfone | [6] |

| H₂O₂ / VO-fibre | Dibenzothiophene | 40 - 70 | - | up to 91.7 (total oxidation) | Yield of sulfoxide is minor | [5] |

| O₂ / [C₁₈H₃₇N(CH₃)₃]₅[PV₂Mo₁₀O₄₀] | Dibenzothiophene | 60 | 2 | Complete Conversion | Forms a mixture of sulfoxide and sulfone | [4] |

| H₂O₂ / NbVOx | Dibenzothiophene | 60 | 2 | ~70-98 (DBT removal) | Extractive catalytic oxidative desulfurization | [3] |

Suzuki-Miyaura Coupling and Intramolecular Cyclization

A more recent and versatile method for synthesizing substituted Dibenzothiophene 5-oxides involves a two-step process.[1][2] This approach begins with a Suzuki-Miyaura cross-coupling of a 2-bromoaryl sulfinate ester with an arylboronic acid. The resulting biaryl sulfinate ester then undergoes an intramolecular electrophilic cyclization, typically promoted by an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to yield the desired Dibenzothiophene 5-oxide.[1][2][6]

This method offers significant advantages, particularly for the synthesis of highly functionalized derivatives that may be difficult to access through direct oxidation of a pre-functionalized dibenzothiophene.[1][2]

Table 2: Synthesis of a Substituted Dibenzothiophene 5-oxide via Coupling and Cyclization

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Suzuki-Miyaura Coupling | Methyl 2-bromobenzenesulfinate, 4-methylphenylboronic acid | (amphos)₂PdCl₂, K₃PO₄ | 1,4-dioxane (B91453)/H₂O | 100 | - | 94 | [7] |

| 2. Intramolecular Cyclization | Methyl 4'-methyl-[1,1'-biphenyl]-2-sulfinate | Trifluoromethanesulfonic anhydride | Dichloromethane (B109758) | 0 | 1 | 97 | [6] |

Experimental Protocols

Protocol 1: Synthesis of 3-methyldibenzothiophene 5-oxide via Oxidation with mCPBA

This protocol is adapted from the procedure described for the oxidation of a substituted dibenzothiophene.[6]

Materials:

-

3-methyldibenzothiophene

-

meta-Chloroperbenzoic acid (mCPBA, 77%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 3-methyldibenzothiophene in dichloromethane, add mCPBA (1.54 equivalents) at room temperature.

-

Stir the mixture for 12 hours at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (eluent: n-hexane/ethyl acetate (B1210297) = 2/1) to afford the desired product.

Protocol 2: Synthesis of 3-methyldibenzothiophene 5-oxide via Suzuki-Miyaura Coupling and Cyclization

This protocol is based on the synthesis of a substituted dibenzothiophene 5-oxide.[6]

Step 1: Suzuki-Miyaura Coupling

Materials:

-

Methyl 2-bromobenzenesulfinate

-

4-methylphenylboronic acid

-

(amphos)₂PdCl₂ (catalyst)

-

Potassium phosphate (B84403) (K₃PO₄)

-

1,4-dioxane

-

Water

Procedure:

-

In a reaction vessel, combine methyl 2-bromobenzenesulfinate, 4-methylphenylboronic acid (1.2 equivalents), (amphos)₂PdCl₂ (1.0 mol%), and potassium phosphate (2.0 equivalents).

-

Add a 10:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 100 °C and stir until the reaction is complete (as monitored by TLC).

-

After cooling to room temperature, perform a standard aqueous work-up and purify the crude product to obtain methyl 4'-methyl-[1,1'-biphenyl]-2-sulfinate.

Step 2: Intramolecular Electrophilic Cyclization

Materials:

-

Methyl 4'-methyl-[1,1'-biphenyl]-2-sulfinate

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 4'-methyl-[1,1'-biphenyl]-2-sulfinate in dichloromethane and cool the solution to 0 °C.

-

Add trifluoromethanesulfonic anhydride (2.0 equivalents) dropwise.

-

Stir the mixture at 0 °C for 1 hour.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by preparative TLC (n-hexane/ethyl acetate = 2/1) to yield the final product.

Visualizations

Caption: Synthetic pathways to Dibenzothiophene 5-oxide.

References

- 1. New Horizons in Chemical Biology: A Novel Approach to Synthesize Dibenzothiophene S-Oxides | Tokyo University of Science [tus.ac.jp]

- 2. Facile synthesis of dibenzothiophene S -oxides from sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05703H [pubs.rsc.org]

- 3. The Effect of the NbVOx Synthesis Protocol on the Extractive Catalytic Oxidative Desulfurization of Dibenzothiophene [mdpi.com]

- 4. Oxidative desulfurization of dibenzothiophene with molecular oxygen using emulsion catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

"Dibenzothiophene 5-oxide chemical structure and analysis"

An In-depth Technical Guide to Dibenzothiophene (B1670422) 5-oxide: Structure and Analysis

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical scaffolds is paramount. Dibenzothiophene 5-oxide (DBTO), a heterocyclic compound, serves as a versatile intermediate in organic synthesis and possesses noteworthy properties relevant to materials science and chemical biology. This technical guide provides a comprehensive overview of its chemical structure, analytical characterization, and synthesis.

Chemical Structure and Identification

Dibenzothiophene 5-oxide is a tricyclic aromatic compound where a thiophene (B33073) S-oxide ring is fused between two benzene (B151609) rings. This structure forms the basis for its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for Dibenzothiophene 5-oxide

| Identifier | Value | Reference |

| CAS Number | 1013-23-6 | [1][2][3] |

| Molecular Formula | C₁₂H₈OS | [1][2][4] |

| Molecular Weight | 200.26 g/mol | [2][5] |

| IUPAC Name | dibenzothiophene 5-oxide | [1][2] |

| Synonyms | Dibenzothiophene sulfoxide (B87167), DBTO | [1][2] |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3S2=O | [2][5] |

| InChIKey | NGDPCAMPVQYGCW-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of DBTO are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for Dibenzothiophene 5-oxide

| Property | Value | Unit | Reference |

| Physical Form | Solid | - | [6] |

| Melting Point | 184 - 186 | °C | |

| Boiling Point | 400.8 | °C at 760 mmHg | [4] |

| Density | 1.41 | g/cm³ | [4] |

| Storage | Room temperature, in a dark, airtight, and dry place | - | [4] |

| Purity (Typical) | ≥95% | % | [5] |

Synthesis Protocols

The synthesis of dibenzothiophene 5-oxide can be achieved through various methods, primarily involving the oxidation of dibenzothiophene or more complex multi-step procedures for creating substituted derivatives.

Oxidation of Dibenzothiophene

A common method for preparing DBTO is the direct oxidation of dibenzothiophene.[7][8] Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation with m-Chloroperbenzoic Acid (mCPBA)

This protocol is adapted from a procedure for the further oxidation of a substituted DBTO, illustrating the general technique.[6]

-

Dissolution : Dissolve the starting material, dibenzothiophene, in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Addition of Oxidant : Add m-chloroperbenzoic acid (mCPBA) (typically 1.1 to 1.5 equivalents) to the solution at room temperature.

-

Reaction : Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC). Reaction times can vary, often proceeding for several hours (e.g., 12 hours).[6]

-

Quenching : Upon completion, quench the reaction by adding an aqueous saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Extract the product from the aqueous layer using dichloromethane (3 x 15 mL).[6]

-

Washing : Combine the organic extracts and wash with brine (20 mL).[6]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[6]

-

Purification : Purify the resulting crude product by column chromatography on silica (B1680970) gel or preparative TLC to yield pure dibenzothiophene 5-oxide.[6]

Facile Two-Step Synthesis of Substituted Dibenzothiophene S-Oxides

A modern approach allows for the synthesis of functionalized DBTO derivatives via a Suzuki-Miyaura coupling followed by intramolecular cyclization.[6][9]

Experimental Protocol: Synthesis of 3-Methyldibenzothiophene 5-oxide [6]

-

Reaction Setup : In a dry flask under an argon atmosphere, mix methyl 4'-methyl-[1,1'-biphenyl]-2-sulfinate (1 equivalent) in diethyl ether (Et₂O).

-

Cyclization : Add trifluoromethanesulfonic anhydride (B1165640) (2.0 equivalents) to the mixture at room temperature and stir for 1 hour.

-

Work-up : Quench the reaction with an aqueous saturated solution of sodium bicarbonate. Extract the mixture with dichloromethane.

-

Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue using column chromatography (silica gel, n-hexane/EtOAc = 2/1) to obtain the product.[6]

Caption: General workflow for the two-step synthesis of substituted DBTOs.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of dibenzothiophene 5-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the chemical structure of DBTO.

Table 3: NMR Spectroscopic Data for Dibenzothiophene 5-oxide in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Reference |

| ¹H NMR | 7.97 - 7.99 (m, 2H) | [10] |

| 7.79 - 7.81 (m, 2H) | [10] | |

| 7.57 - 7.61 (m, 2H) | [10] | |

| 7.48 - 7.51 (m, 2H) | [10] | |

| ¹³C NMR | 145.29 | [11] |

| 137.20 | [11] | |

| 132.65 | [11] | |

| 129.65 | [11] | |

| 127.64 | [11] | |

| 122.02 | [11] |

Experimental Protocol: NMR Analysis

-

Sample Preparation : Prepare a solution by dissolving approximately 5-10 mg of the DBTO sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard (for qNMR) : For quantitative analysis (qNMR), add a known amount of an internal standard, such as 1,3,5-trimethoxybenzene.[12]

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[6] For quantitative ¹H NMR, use a sufficient relaxation delay (e.g., 60 seconds) to ensure accurate integration.

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DBTO.

Table 4: Key Fragments in Electron Ionization (EI) Mass Spectrum of Dibenzothiophene 5-oxide

| m/z | Relative Intensity (%) | Putative Fragment | Reference |

| 200 | ~85 | [M]⁺ (Molecular Ion) | [1] |

| 184 | ~100 | [M-O]⁺ (Dibenzothiophene) | [1] |

| 171 | ~20 | [M-CHO]⁺ | [1] |

| 139 | ~30 | [C₁₁H₇]⁺ | [1] |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[13] Direct infusion via electrospray ionization (ESI) is also possible.[6]

-

Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is commonly used and provides characteristic fragmentation patterns.[1]

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection : Detect the ions to generate a mass spectrum. The resulting spectrum shows the molecular ion and various fragment ions, which are used to confirm the structure.

Caption: Standard analytical workflow for the characterization of DBTO.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of DBTO samples.

Experimental Protocol: HPLC Purity Analysis [14]

-

System : Use an HPLC system equipped with a pump, injector, column, and a UV detector.

-

Column : A reverse-phase column, such as an ODS (C18) silica-based column, is typically effective.[14]

-

Mobile Phase : A common mobile phase is acetonitrile, often mixed with water.[14] The exact composition can be optimized for best separation.

-

Flow Rate : Set a constant flow rate, for example, 1.0 mL/min.[14]

-

Detection : Monitor the elution of the compound using a UV detector set to an appropriate wavelength where DBTO absorbs, such as 254 nm.[14]

-

Analysis : Inject a small aliquot (e.g., 5 µL) of the sample solution. The purity is determined by integrating the area of the peak corresponding to DBTO and comparing it to the total area of all peaks in the chromatogram.[14]

Applications in Research and Development

Dibenzothiophene 5-oxide and its derivatives are of growing interest in several fields:

-

Organic Synthesis : It serves as a key starting material for synthesizing more complex, multi-substituted dibenzothiophenes through processes like sulfoxide-directed C-H metalation.[4][15]

-

Chemical Biology : When exposed to UV light, DBTO can release atomic oxygen. This property is being explored for applications such as inducing DNA cleavage or oxidizing specific enzymes, offering a tool to study cellular processes involving reactive oxygen species.[9]

-

Pharmaceutical Research : The dibenzothiophene scaffold is present in various biologically active molecules. As such, DBTO derivatives are synthesized and screened in drug discovery programs.[4]

References

- 1. Dibenzothiophene, 5-oxide [webbook.nist.gov]

- 2. Dibenzothiophene sulfoxide | C12H8OS | CID 13898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibenzothiophene, 5-oxide [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]

- 9. New Horizons in Chemical Biology: A Novel Approach to Synthesize Dibenzothiophene S-Oxides | Tokyo University of Science [tus.ac.jp]

- 10. orgsyn.org [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarworks.utep.edu [scholarworks.utep.edu]

- 15. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01468A [pubs.rsc.org]

Dibenzothiophene 5-oxide: A Comprehensive Technical Guide

CAS Number: 1013-23-6

This technical guide provides an in-depth overview of Dibenzothiophene (B1670422) 5-oxide (DBTO), a heterocyclic compound of significant interest to researchers in organic synthesis, materials science, and environmental microbiology. This document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on providing actionable information for scientific professionals.

Chemical and Physical Properties

Dibenzothiophene 5-oxide is a sulfoxide (B87167) derivative of dibenzothiophene. Its chemical structure consists of two benzene (B151609) rings fused to a central thiophene (B33073) ring, with an oxygen atom double-bonded to the sulfur atom. This structure imparts specific chemical reactivity and physical characteristics to the molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈OS | [1][2] |

| Molecular Weight | 200.26 g/mol | [1][2] |

| Appearance | Solid | |

| Storage Temperature | Room temperature, in a dark, dry, and sealed container | |

| InChI Key | NGDPCAMPVQYGCW-UHFFFAOYSA-N | |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3S2=O |

Synthesis of Dibenzothiophene 5-oxide

The synthesis of Dibenzothiophene 5-oxide can be achieved through various methods, primarily involving the oxidation of dibenzothiophene.

Direct Oxidation of Dibenzothiophene

A common method for the preparation of DBTO is the direct oxidation of dibenzothiophene.

Experimental Protocol:

-

Dissolve dibenzothiophene in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as m-chloroperbenzoic acid (mCPBA), portion-wise to the stirred solution.

-

Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or preparative TLC to yield pure Dibenzothiophene 5-oxide.

Synthesis from Sulfinate Esters

A facile, two-step synthesis of substituted dibenzothiophene S-oxides has been developed, which involves a Suzuki-Miyaura coupling followed by an intramolecular electrophilic sulfinylation.[3]

Experimental Protocol (General Procedure): [3]

-

To a mixture of the appropriate 2-bromoaryl-substituted sulfinate ester and an arylboronic acid in a suitable solvent, add a palladium catalyst and a base.

-

Heat the reaction mixture under an inert atmosphere and monitor for the completion of the Suzuki-Miyaura coupling.

-

Upon completion, initiate the intramolecular cyclization by adding an electrophilic activator.

-

After the cyclization is complete, work up the reaction mixture by adding an aqueous solution and extracting with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the resulting residue by chromatography to obtain the desired dibenzothiophene 5-oxide derivative.

Applications in Research and Development

Dibenzothiophene 5-oxide serves as a versatile intermediate in organic synthesis and has potential applications in various fields.

-

Synthesis of Substituted Dibenzothiophenes: DBTO is a key starting material for the synthesis of 4-substituted dibenzothiophenes through a one-pot cascade reaction involving C-H metalation, boration, reduction, and Suzuki coupling.

-

Chemical Biology: Dibenzothiophene S-oxides are of interest in chemical biology due to their ability to release atomic oxygen upon UV irradiation, which can be utilized for processes like DNA cleavage.

-

Materials Science: The dibenzothiophene core is a component of some light-emitting materials, and DBTO derivatives can be synthesized to explore new materials with specific optical and electronic properties.

-

Environmental Science: DBTO is an intermediate in the biodesulfurization of dibenzothiophene, a sulfur-containing compound found in fossil fuels.[4] Studying this pathway is crucial for developing greener refining processes.[4]

Metabolic Pathway: Biodesulfurization of Dibenzothiophene (4S Pathway)

Dibenzothiophene 5-oxide is a key metabolite in the "4S pathway," a microbial process for the removal of sulfur from dibenzothiophene (DBT).[4] This pathway is of significant interest for the biodesulfurization of fossil fuels.[4]

Caption: The 4S metabolic pathway for the biodesulfurization of dibenzothiophene.

Experimental Workflow: One-Pot Synthesis of 4-Substituted Dibenzothiophenes from DBTO

The following diagram illustrates the workflow for a one-pot cascade synthesis of 4-substituted dibenzothiophenes starting from Dibenzothiophene 5-oxide.

Caption: Workflow for the one-pot synthesis of 4-substituted dibenzothiophenes.

References

Dibenzothiophene 5-oxide: A Technical Guide to its Molecular Weight and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene (B1670422) 5-oxide is a heterocyclic compound that serves as a key intermediate in various chemical and biological processes. As a derivative of dibenzothiophene, a common organosulfur compound found in fossil fuels, its study is crucial for understanding desulfurization mechanisms. Furthermore, its chemical reactivity makes it a valuable precursor in the synthesis of novel organic materials and potential pharmaceutical agents. This technical guide provides an in-depth analysis of the molecular weight of dibenzothiophene 5-oxide, supported by a summary of its physicochemical properties and detailed experimental protocols for its characterization.

Core Molecular Properties

A comprehensive understanding of the fundamental molecular properties of dibenzothiophene 5-oxide is essential for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 200.26 g/mol | [1][2][3][4] |

| Exact Mass | 200.02958605 Da | [1] |

| Molecular Formula | C₁₂H₈OS | [1][4][5] |

| CAS Number | 1013-23-6 | [1][2][5] |

| Melting Point | 188-188.5 °C | |

| Boiling Point | 400.8 °C at 760 mmHg | [5] |

| Physical Form | Solid | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |

Experimental Protocols for Molecular Weight Determination and Structural Elucidation

The precise determination of the molecular weight and confirmation of the chemical structure of dibenzothiophene 5-oxide are critical for its unequivocal identification and use in further applications. The following are detailed methodologies for key analytical techniques.

Mass Spectrometry

Objective: To determine the exact mass and fragmentation pattern of dibenzothiophene 5-oxide, confirming its molecular weight and elemental composition.

Methodology:

-

Sample Preparation: A dilute solution of dibenzothiophene 5-oxide is prepared by dissolving a small amount of the solid in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 10-100 µg/mL. High purity solvents are essential to minimize background interference.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Positive or negative ion mode is selected based on the desired adduct formation. For dibenzothiophene 5-oxide, positive ion mode is often suitable for observing the protonated molecule [M+H]⁺.

-

The mass spectrometer is calibrated using a known standard to ensure high mass accuracy.

-

Data is acquired over a relevant mass-to-charge (m/z) range, ensuring the expected molecular ion is within the window.

-

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The high-resolution measurement of this peak allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₁₂H₈OS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of dibenzothiophene 5-oxide by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of dibenzothiophene 5-oxide is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A one-dimensional carbon NMR experiment, often with proton decoupling, is performed to obtain singlets for each unique carbon atom.

-

-

Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals in the spectra are analyzed to confirm the connectivity and arrangement of atoms in the molecule, which is consistent with the structure of dibenzothiophene 5-oxide.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in dibenzothiophene 5-oxide, particularly the characteristic S=O stretching vibration.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

A small amount of dibenzothiophene 5-oxide (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A standard FTIR spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment or a pure KBr pellet is first recorded.

-

The KBr pellet containing the sample is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For dibenzothiophene 5-oxide, a strong absorption band corresponding to the S=O stretching vibration is expected, typically in the region of 1050-1030 cm⁻¹.

Metabolic Pathway of Dibenzothiophene Desulfurization

Dibenzothiophene 5-oxide is a key intermediate in the biodesulfurization of dibenzothiophene by certain microorganisms, such as Rhodococcus sp. strain IGTS8.[1] This bacterium utilizes a specific enzymatic pathway, known as the 4S pathway, to selectively remove sulfur from dibenzothiophene without degrading the carbon skeleton.[1]

Caption: The 4S pathway of dibenzothiophene desulfurization by Rhodococcus sp. strain IGTS8.

The pathway is initiated by the enzyme DszC, a monooxygenase, which catalyzes the stepwise oxidation of dibenzothiophene (DBT) first to dibenzothiophene 5-oxide (DBTO) and then to dibenzothiophene 5,5-dioxide (DBTO2).[1] Subsequently, the enzyme DszA acts on DBTO2 to produce 2-(2'-hydroxyphenyl)benzene sulfinate (HBPSi).[1] Finally, the enzyme DszB, a desulfinase, cleaves the carbon-sulfur bond in HBPSi to yield 2-hydroxybiphenyl (HBP) and inorganic sulfite.[1] This metabolic process is of significant interest in the field of bioremediation for the removal of sulfur from fossil fuels.

References

- 1. Elucidation of the metabolic pathway for dibenzothiophene desulphurization by Rhodococcus sp. strain IGTS8 (ATCC 53968) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial desulfurization of dibenzothiophene: a sulfur-specific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the desulfurization genes from Rhodococcus sp. strain IGTS8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to the Solubility of Dibenzothiophene 5-Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dibenzothiophene (B1670422) 5-Oxide and its Solubility

Dibenzothiophene 5-oxide, a heterocyclic compound, is of significant interest in various fields, including organic synthesis and environmental science. Its solubility in organic solvents is a critical parameter for its application in reaction chemistry, purification processes, and formulation development. Generally, dibenzothiophene 5-oxide is considered soluble in a range of organic solvents, with its solubility being influenced by factors such as the polarity of the solvent and the temperature. Qualitative observations indicate that it is sparingly soluble in chloroform (B151607) and slightly soluble in methanol. However, for precise applications, quantitative determination of its solubility is essential.

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive, publicly available dataset of the quantitative solubility of dibenzothiophene 5-oxide in a wide array of organic solvents at various temperatures is limited. Therefore, this section provides templates for the systematic recording of experimentally determined solubility data. These tables are designed for clarity and easy comparison of results obtained in the laboratory.

Table 1: Mole Fraction Solubility of Dibenzothiophene 5-Oxide in Various Organic Solvents at Different Temperatures

| Temperature (K) | Solvent | Mole Fraction (x) |

| e.g., 298.15 | e.g., Acetone | Record Value |

| e.g., 308.15 | e.g., Acetone | Record Value |

| e.g., 298.15 | e.g., Ethanol | Record Value |

| e.g., 308.15 | e.g., Ethanol | Record Value |

| ... | ... | ... |

Table 2: Solubility of Dibenzothiophene 5-Oxide in g/100g of Solvent at Different Temperatures

| Temperature (°C) | Solvent | Solubility ( g/100g ) |

| e.g., 25 | e.g., Chloroform | Record Value |

| e.g., 35 | e.g., Chloroform | Record Value |

| e.g., 25 | e.g., Methanol | Record Value |

| e.g., 35 | e.g., Methanol | Record Value |

| ... | ... | ... |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of dibenzothiophene 5-oxide in organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

Materials and Equipment

-

Dibenzothiophene 5-oxide (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Vials or flasks with airtight seals (e.g., screw-cap vials)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven for drying

-

Vortex mixer (optional)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of dibenzothiophene 5-oxide to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately pipette a known volume or weigh a known mass of the desired organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the dibenzothiophene 5-oxide. The temperature should be well below its melting point. A vacuum oven can be used to facilitate drying at a lower temperature.

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Data Calculation:

-

Mass of dissolved dibenzothiophene 5-oxide: Subtract the weight of the empty evaporation dish from the final constant weight of the dish with the dried solute.

-

Mass of the solvent: Subtract the mass of the dissolved dibenzothiophene 5-oxide from the initial mass of the filtered saturated solution.

-

Solubility ( g/100g solvent):

Mole Fraction (x) = n_solute / (n_solute + n_solvent)

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of dibenzothiophene 5-oxide.

Conclusion

This technical guide provides a framework for researchers and professionals to systematically determine and report the solubility of dibenzothiophene 5-oxide in various organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation templates, consistent and comparable solubility data can be generated. This information is invaluable for the effective design of chemical processes, purification techniques, and formulation strategies involving dibenzothiophene 5-oxide. The generation and dissemination of such quantitative data will be a significant contribution to the chemical and pharmaceutical sciences.

Spectral Analysis of Dibenzothiophene 5-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for dibenzothiophene (B1670422) 5-oxide, a heterocyclic compound of interest in various fields of chemical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of dibenzothiophene 5-oxide. The data presented here were obtained in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of dibenzothiophene 5-oxide exhibits distinct signals in the aromatic region, corresponding to the eight protons of the dibenzothiophene core.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 | 7.97 - 7.99 | m | |

| H-1, H-9 | 7.79 - 7.81 | m | |

| H-3, H-7 | 7.57 - 7.61 | m | |

| H-2, H-8 | 7.48 - 7.51 | m |

¹³C NMR Spectral Data.[1]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4a, C-5a | 145.29 |

| C-9a, C-9b | 137.20 |

| C-2, C-8 | 132.65 |

| C-4, C-6 | 129.65 |

| C-3, C-7 | 127.64 |

| C-1, C-9 | 122.02 |

Experimental Protocol for NMR Analysis

Sample Preparation: A sample of dibenzothiophene 5-oxide (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for observing all proton signals.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm is used to cover the entire range of carbon chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of dibenzothiophene 5-oxide is characterized by several key vibrational frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| S=O Stretch | ~1050 | Strong |

| C-S Stretch | 710 - 687 | Medium |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Strong |

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of finely ground dibenzothiophene 5-oxide is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is thoroughly ground in an agate mortar to ensure a homogenous sample.

-

The powdered mixture is then transferred to a pellet-forming die.

-

A pressure of 8-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.

Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Electron ionization (EI) is a common method used for the analysis of dibenzothiophene 5-oxide.

Mass Spectral Data (Electron Ionization)

The mass spectrum of dibenzothiophene 5-oxide shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 200 | 100 | [M]⁺ (Molecular Ion) |

| 184 | ~80 | [M-O]⁺ |

| 171 | ~30 | [M-CHO]⁺ |

| 152 | ~20 | [M-SO]⁺ |

| 139 | ~40 | [C₁₁H₇]⁺ |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

Acquisition Parameters:

-

Ionization Energy: 70 eV is the standard ionization energy for EI-MS.

-

Source Temperature: Typically maintained between 200-250 °C.

-

Mass Range: A scan range of m/z 50-300 is generally sufficient to observe the molecular ion and major fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like dibenzothiophene 5-oxide.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides foundational spectral data and methodologies for the analysis of dibenzothiophene 5-oxide. Researchers are encouraged to consult the cited literature and adapt the provided protocols to their specific instrumentation and experimental requirements.

A Technical Guide to the Photochemical Properties of Dibenzothiophene 5-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene (B1670422) 5-oxide (DBTO), a heterocyclic compound containing a dibenzothiophene core with a sulfoxide (B87167) functional group, has garnered significant interest in various scientific fields. Its unique photochemical properties make it a valuable tool in organic synthesis, materials science, and particularly in the realm of photodynamic therapy and drug development. Upon ultraviolet (UV) irradiation, DBTO undergoes a characteristic deoxygenation reaction, yielding dibenzothiophene (DBT) and a reactive oxygen species, atomic oxygen in its triplet ground state (O(³P)).[1][2][3] This controlled release of a potent oxidizing agent has opened avenues for its application in targeted cellular damage and as a photoactivatable precursor for various chemical transformations.[4] This technical guide provides a comprehensive overview of the core photochemical properties of Dibenzothiophene 5-oxide, including its synthesis, photophysical characteristics, and the experimental protocols used to study these properties.

Synthesis and Characterization

Dibenzothiophene 5-oxide can be synthesized through the oxidation of dibenzothiophene. A common and efficient method involves the use of meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent.[5] Detailed 1H and 13C NMR spectra are available for the characterization of the synthesized DBTO.

General Synthesis Protocol

A solution of dibenzothiophene in a suitable organic solvent, such as dichloromethane, is treated with an oxidizing agent like mCPBA. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified by column chromatography or recrystallization to yield pure Dibenzothiophene 5-oxide.[5]

Photochemical Properties

The hallmark of DBTO's photochemistry is its deoxygenation upon UV irradiation. This process is of significant interest due to the generation of atomic oxygen, a highly reactive species.

Photodeoxygenation Mechanism

The direct photolysis of Dibenzothiophene 5-oxide leads to the clean formation of dibenzothiophene.[1][2][3] The proposed mechanism involves the initial excitation of the DBTO molecule to its singlet excited state upon absorption of UV light. This is followed by intersystem crossing (ISC) to the triplet excited state. The key step is the scission of the sulfur-oxygen (S-O) bond from the triplet state, which is coupled to another intersystem crossing event, ultimately producing dibenzothiophene and atomic oxygen (O(³P)) via a unimolecular pathway.[1][2][3]

The quantum yield of this deoxygenation process is generally low but can be influenced by various factors, including the presence of substituents on the dibenzothiophene ring and the nature of the solvent.[1][6] Halogenated derivatives of DBTO, for instance, have been shown to exhibit higher quantum yields for deoxygenation, an effect attributed to the heavy-atom effect which enhances the rate of intersystem crossing.[1][2][3]

Photophysical Data

The photophysical properties of Dibenzothiophene 5-oxide and its parent compound, dibenzothiophene, are crucial for understanding its photochemical behavior. The following table summarizes key photophysical parameters.

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| Dibenzothiophene | Cyclohexane | 255, 264, 274, 285, 302 | ~10³ | - | - | 1.0 ns (fluorescence)[7][8] |

| Dibenzothiophene | Acetonitrile | 255, 264, 274, 285, 302 | - | - | - | - |

| Dibenzothiophene 5-oxide | Various | - | - | - | Low (deoxygenation)[1][2] | - |

| Halogenated DBTOs | Various | - | - | - | Higher than DBTO (deoxygenation)[1][2] | - |

Experimental Protocols

General Photolysis Procedure

A solution of Dibenzothiophene 5-oxide in a spectroscopic-grade solvent is prepared in a quartz cuvette or photoreactor. The solution is typically deoxygenated by bubbling with an inert gas like argon or nitrogen to prevent quenching of the excited states by molecular oxygen. The sample is then irradiated with a UV lamp emitting at a wavelength strongly absorbed by DBTO. The progress of the photoreaction is monitored over time by techniques such as UV-Vis spectrophotometry (monitoring the disappearance of the DBTO absorption band and the appearance of the DBT band) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the reactant and product concentrations.

Quantum Yield Determination by Chemical Actinometry

The quantum yield (Φ) of the photodeoxygenation of DBTO can be determined using chemical actinometry. This method involves comparing the rate of the photoreaction of DBTO to that of a well-characterized actinometer, for which the quantum yield is known.[9][10][11][12]

Protocol Outline:

-

Actinometer Preparation: Prepare a solution of a suitable chemical actinometer (e.g., potassium ferrioxalate) with a known concentration.

-

Actinometer Irradiation: Irradiate the actinometer solution under the same experimental conditions (light source, wavelength, geometry) as the DBTO sample for a specific period.

-

Actinometer Analysis: Analyze the change in the actinometer solution (e.g., by spectrophotometry) to determine the number of photons absorbed.

-

DBTO Irradiation: Irradiate the DBTO solution under identical conditions for a known time.

-

DBTO Analysis: Quantify the amount of DBTO that has reacted (or the amount of DBT formed) using a suitable analytical technique like HPLC or quantitative NMR.

-

Calculation: The quantum yield of the DBTO photoreaction is calculated using the following formula:

Φ_DBTO = (moles of DBTO reacted / moles of photons absorbed by DBTO)

where the moles of photons absorbed are determined from the actinometry experiment.

Applications in Research and Development

The ability of Dibenzothiophene 5-oxide and its derivatives to generate atomic oxygen upon photoirradiation makes them valuable in several research areas:

-

Organic Synthesis: As a source of atomic oxygen for specific oxidation reactions.[6]

-

Materials Science: In the development of photoresponsive materials and organic light-emitting diodes (OLEDs).

-

Chemical Biology and Drug Development: As photoactivatable agents for targeted therapy, where light can be used to trigger the release of a cytotoxic species in a specific location, minimizing side effects.[4] The released atomic oxygen can induce oxidative stress and lead to cell death, a principle utilized in photodynamic therapy.

Conclusion

Dibenzothiophene 5-oxide exhibits fascinating and useful photochemical properties centered around its ability to undergo photodeoxygenation to produce dibenzothiophene and atomic oxygen. This technical guide has provided an overview of its synthesis, the mechanism of its key photochemical reaction, available photophysical data, and the experimental protocols for its study. A deeper understanding of these properties is essential for harnessing the full potential of DBTO and its derivatives in a range of scientific and therapeutic applications. Further research to obtain a more comprehensive and consolidated set of quantitative photophysical data for DBTO is warranted to facilitate its broader application.

References

- 1. Facile Quantum Yield Determination via NMR Actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemistry and photophysics of halogen-substituted dibenzothiophene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. New Horizons in Chemical Biology: A Novel Approach to Synthesize Dibenzothiophene S-Oxides | Tokyo University of Science [tus.ac.jp]

- 5. rsc.org [rsc.org]

- 6. DSpace [dr.lib.iastate.edu]

- 7. Lifetime broadening in the rotationally resolved electronic spectra of dibenzothiophene, 2,5-diphenylfuran, and 2,5-diphenyl-1,3,4-oxadiazole in the gas phase. Intersystem crossing dynamics in the statistical limit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fisica.ugto.mx [fisica.ugto.mx]

- 9. hepatochem.com [hepatochem.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. technoprocur.cz [technoprocur.cz]

An In-depth Technical Guide on the Thermal Stability of Dibenzothiophene 5-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dibenzothiophene 5-oxide and its Thermal Stability

Dibenzothiophene 5-oxide, a sulfoxide (B87167) derivative of dibenzothiophene, is a heterocyclic compound of interest in various fields, including organic synthesis and materials science. Understanding the thermal stability of this compound is crucial for its application in processes that involve elevated temperatures, such as in drug development and manufacturing where thermal decomposition can lead to degradation and the formation of impurities.

While specific decomposition data for Dibenzothiophene 5-oxide is not available, a study on a related derivative, 4,6-Dibromodibenzo[b,d]thiophene 5-oxide, has indicated that it possesses thermal stability up to approximately 200 °C. It is important to note that the presence of the bromo substituents can influence the thermal stability, and therefore, this value should be considered as an estimate for the unsubstituted compound. In general, sulfoxides are known to undergo thermal decomposition through various pathways, including elimination reactions to form alkenes and sulfenic acids, or disproportionation.

Quantitative Thermal Analysis Data (Hypothetical)

Due to the absence of specific experimental data for Dibenzothiophene 5-oxide in the reviewed literature, the following table is presented as a template to be populated once experimental data becomes available. The values for related compounds are included for context.

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Method | Atmosphere |

| Dibenzothiophene 5-oxide | Data not available | Data not available | TGA/DSC | Not specified |

| 4,6-Dibromodibenzo[b,d]thiophene 5-oxide | ~200 | Data not available | TGA | Not specified |

Experimental Protocols for Thermal Stability Assessment

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on a solid organic compound like Dibenzothiophene 5-oxide.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which Dibenzothiophene 5-oxide begins to decompose and to quantify the mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Sample Preparation: A small, representative sample of Dibenzothiophene 5-oxide (typically 5-10 mg) is accurately weighed and placed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Sample Preparation: A small amount of Dibenzothiophene 5-oxide (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: The sample and reference pans are subjected to a controlled temperature program, which may include heating and cooling cycles. For decomposition studies, a heating ramp (e.g., 10 °C/min) from ambient to a temperature beyond the decomposition point is typically used.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset temperature and the integrated peak area (enthalpy change) are determined.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the assessment of the thermal stability of a chemical compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While direct experimental data on the thermal stability of Dibenzothiophene 5-oxide is currently lacking in accessible literature, the established methodologies of TGA and DSC provide a clear path for its determination. Based on related structures, it is anticipated to be stable at temperatures commonly used in pharmaceutical processing, with an estimated decomposition onset around 200 °C. For definitive applications, it is imperative that experimental thermal analysis be conducted to precisely characterize its thermal behavior.

Unveiling the Biological Significance of Dibenzothiophene 5-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzothiophene (B1670422) 5-oxide (DBTO), an oxidized derivative of the organosulfur compound dibenzothiophene (DBT), occupies a unique position at the intersection of environmental microbiology and synthetic chemistry. While its role as a key intermediate in the biodesulfurization of fossil fuels is well-documented, a comprehensive understanding of its intrinsic biological activities remains an area of nascent exploration. This technical guide synthesizes the current, albeit limited, knowledge of DBTO's direct biological effects and delves into the broader pharmacological landscape of its chemical relatives to illuminate potential avenues for future research and drug development. The available data suggests that while DBTO itself has not been extensively profiled, its structural scaffold is present in molecules with significant anti-cancer, anti-inflammatory, and neuroprotective properties.

Introduction to Dibenzothiophene 5-oxide

Dibenzothiophene 5-oxide is a heterocyclic compound characterized by a central thiophene (B33073) S-oxide ring fused to two benzene (B151609) rings. It is primarily recognized as a metabolite in the microbial degradation of DBT, a persistent sulfur-containing pollutant in crude oil.[1] Its chemical structure and properties make it a valuable intermediate in the synthesis of more complex molecules.[2]

Known Biological Roles and Activities

Direct research into the pharmacological effects of Dibenzothiophene 5-oxide is sparse. However, existing studies point towards two main areas of biological relevance: its role in microbial metabolism and a potential application in photodynamic therapy.

A Central Intermediate in Biodesulfurization

The most well-characterized biological role of DBTO is as an intermediate in the "4S pathway," a microbial process for removing sulfur from fossil fuels.[3] In this pathway, monooxygenase enzymes convert DBT to DBTO, which is then further oxidized.

Potential in Photodynamic Therapy

Recent studies have explored the potential of DBTO derivatives as precursors for generating reactive oxygen species (ROS) upon photoactivation.[4] This property is the cornerstone of photodynamic therapy (PDT), a treatment modality for cancer and other diseases.[5] While DBTO itself is not the primary focus, a brominated derivative has been shown to induce oxidative stress in cancer cells following exposure to UV-A light.[4] This suggests that the dibenzothiophene S-oxide core could be a valuable scaffold for developing novel photosensitizers.

Biological Activities of Related Thiophene Derivatives

Given the limited direct data on DBTO, examining the biological activities of structurally related benzothiophene (B83047) and dibenzothiophene derivatives provides valuable insights into its potential pharmacological profile.[6][7][8]

Anti-Cancer Activity

Numerous benzothiophene derivatives have demonstrated potent anti-cancer effects, including the inhibition of tumor growth and induction of apoptosis.[6][8] Some derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[9][10]

Anti-Inflammatory Properties

The benzothiophene scaffold is a key component in several compounds with anti-inflammatory properties.[11][12] These derivatives can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11]

Neuroprotective Effects

Derivatives of benzothiophene have been investigated for their neuroprotective potential.[13][14] Studies have shown that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.[15]

Antimicrobial Activity

The antimicrobial properties of benzothiophene derivatives against various bacterial and fungal strains have also been reported.[16][17]

Table 1: Summary of Biological Activities of Dibenzothiophene and Benzothiophene Derivatives

| Biological Activity | Compound Class | Key Findings |

| Anti-Cancer | Benzothiophene Derivatives | Inhibition of cancer cell proliferation and induction of apoptosis.[6][8] |

| Anti-Inflammatory | Benzothiophene Derivatives | Inhibition of COX and 5-LOX enzymes, reduction of pro-inflammatory cytokines.[11][12] |

| Neuroprotective | Benzothiophene Derivatives | Protection against oxidative stress-induced neuronal damage.[13][14][15] |

| Antimicrobial | Benzothiophene Derivatives | Activity against various pathogenic bacteria and fungi.[16][17] |

Experimental Protocols